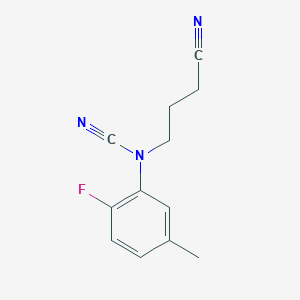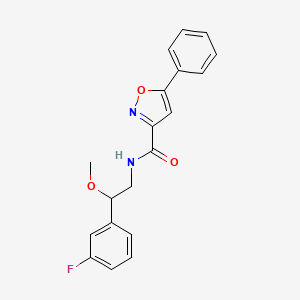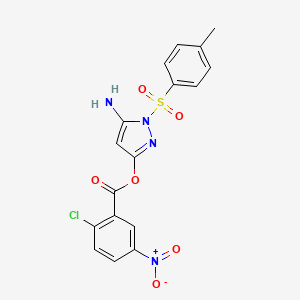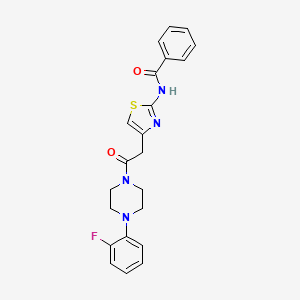
4-((4-Bromophenyl)amino)-6-methylquinoline-3-carbonitrile hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a complex organic molecule that likely contains a quinoline ring (a type of heterocyclic aromatic organic compound), a bromophenyl group (an aromatic ring with a bromine substituent), an amino group (NH2), a methyl group (CH3), and a carbonitrile group (C≡N). It also seems to be a hydrochloride, indicating it’s a salt formed with hydrochloric acid .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through various organic reactions, including condensation, substitution, and cyclization reactions .
Scientific Research Applications
Antimicrobial Activity
The compound has been studied for its potential as an antimicrobial agent. Research indicates that derivatives of this compound exhibit promising activity against bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as fungal species like Aspergillus niger and Candida albicans. This suggests its utility in developing new antimicrobial therapies, particularly in the face of rising antibiotic resistance .
Anticancer Properties
Studies have shown that certain derivatives of this compound have significant anticancer activity, especially against oestrogen receptor-positive human breast adenocarcinoma cancer cell line (MCF7). This opens up possibilities for its use in cancer chemotherapy, with the potential for improved selectivity and effectiveness compared to existing treatments .
Molecular Docking Studies
The compound has been used in molecular docking studies to understand its interaction with various biological targets. These studies are crucial for rational drug design, helping to predict the binding mode of active compounds within the target’s binding pocket, which can lead to the development of more effective drugs with fewer side effects .
Antioxidant Effects
Derivatives of this compound have been evaluated for their antioxidant properties. Oxidative stress is linked to various diseases, and the ability of these derivatives to scavenge free radicals suggests they could be beneficial in preventing or treating conditions caused by oxidative damage .
Neuroprotective Potential
Research into the neurotoxic potential of derivatives has been conducted, particularly concerning their effects on acetylcholinesterase (AchE) activity. AchE is crucial for nerve pulse transmission, and compounds that can modulate its activity may have therapeutic applications in neurodegenerative diseases or as protective agents against neurotoxic substances .
Drug Design and Synthesis
The compound serves as a key intermediate in the synthesis of a variety of chemotypes, including N-acyl-α-amino acids and 1,3-oxazoles. Its role in the design and synthesis of novel compounds with potential antimicrobial, antibiofilm, and antioxidant activities highlights its importance in the field of medicinal chemistry .
properties
IUPAC Name |
4-(4-bromoanilino)-6-methylquinoline-3-carbonitrile;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrN3.ClH/c1-11-2-7-16-15(8-11)17(12(9-19)10-20-16)21-14-5-3-13(18)4-6-14;/h2-8,10H,1H3,(H,20,21);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTKZZJFLOMCTNE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CN=C2C=C1)C#N)NC3=CC=C(C=C3)Br.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{2-[(4-Chlorobenzyl)oxy]phenyl}-2-(4-pyridinyl)pyrimidine](/img/structure/B2362039.png)

![N-(4-fluorophenyl)-2-(3-oxo-2-phenyl-1,4-diazaspiro[4.6]undec-1-en-4-yl)acetamide](/img/structure/B2362043.png)
![3-(2-chlorophenyl)-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]-1,2-oxazole-5-carboxamide](/img/structure/B2362044.png)



![Tert-Butyl (3-(Hydroxymethyl)-4,5,6,7-Tetrahydro-[1,2,3]Triazolo[1,5-A]Pyridin-6-Yl)Carbamate](/img/structure/B2362054.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propane-1-sulfonamide](/img/structure/B2362055.png)

![Ethyl ((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamate](/img/structure/B2362058.png)

![[1-(1-Prop-2-enoylpiperidine-4-carbonyl)piperidin-2-yl]methyl pyrrolidine-1-carboxylate](/img/structure/B2362061.png)